molecular formula C22H20ClN3O2 B2813787 (E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035022-99-0

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2813787
CAS RN: 2035022-99-0
M. Wt: 393.87
InChI Key: JTNKJYPZSXHQSI-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one, commonly known as CPQ, is a heterocyclic compound that exhibits a wide range of biological activities. It is a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, proliferation, and survival. CPQ has been extensively studied for its potential applications in cancer therapy and other diseases.

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have highlighted the antibacterial and antifungal potential of quinazolinone derivatives. For instance, a library of quinazolinones was synthesized and evaluated for in vivo effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the compound's capability to impair cell-wall biosynthesis by binding to penicillin-binding protein (PBP) 2a, indicating a broad targeting of structurally similar PBPs by this class of antibiotics (Bouley et al., 2015). Furthermore, quinazolin-4(3H)-one derivatives have shown remarkable antibacterial and antifungal activities, as evidenced by their ability to inhibit both Gram-positive and Gram-negative bacteria, as well as fungi, in vitro (Patel et al., 2010).

Antihypertensive Activity

The synthesis and evaluation of piperidine derivatives with a quinazoline ring system have indicated their potential as antihypertensive agents. Compounds within this category produced significant hypotension in spontaneously hypertensive rat models, showcasing their relevance in developing antihypertensive therapies (Takai et al., 1986). Another series of 7-substituted quinazolin-4(3H)-ones linked with isoxazole demonstrated good to moderate antihypertensive activity in vivo, offering insights into the design of new antihypertensive drugs (Rahman et al., 2014).

Antitumor Activity

Research on quinazolinone derivatives has also extended into the realm of cancer treatment. A study involving quinolinyl acrylate derivatives assessed against human prostate cancer cells in vitro and in vivo identified compounds that significantly reduced cell viability, migration, invasion, and neoangiogenesis. This multi-target efficacy suggests their potential therapeutic usefulness in treating prostate cancer (Rodrigues et al., 2012).

properties

IUPAC Name

3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-9-3-1-6-16(19)11-12-21(27)25-13-5-7-17(14-25)26-15-24-20-10-4-2-8-18(20)22(26)28/h1-4,6,8-12,15,17H,5,7,13-14H2/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNKJYPZSXHQSI-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

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